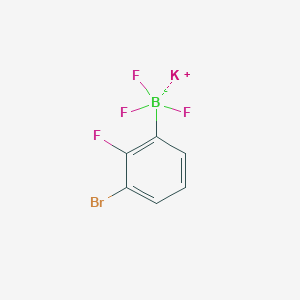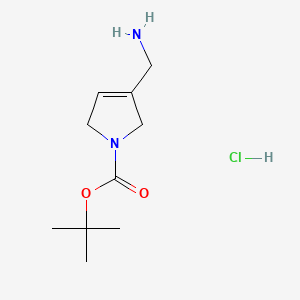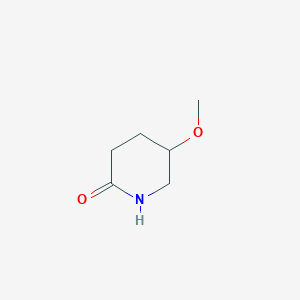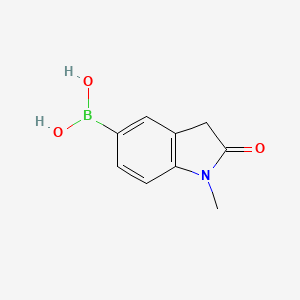
(1-Methyl-2-oxoindolin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-2-oxoindolin-5-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methyl-2-oxoindolin-5-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Vorbereitungsmethoden
The synthesis of (1-Methyl-2-oxoindolin-5-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the reaction of 1-methyl-2-oxoindoline with a boronic acid derivative under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the starting materials are reacted in the presence of a palladium catalyst and a suitable base.
Analyse Chemischer Reaktionen
(1-Methyl-2-oxoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1-Methyl-2-oxoindolin-5-yl)boronic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1-Methyl-2-oxoindolin-5-yl)boronic acid in chemical reactions involves:
Vergleich Mit ähnlichen Verbindungen
(1-Methyl-2-oxoindolin-5-yl)boronic acid can be compared with other similar compounds:
Similar Compounds: Compounds such as (2-Oxoindolin-5-yl)boronic acid and 1-Methylindole-2-boronic acid share structural similarities and are used in similar types of reactions
Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions.
Eigenschaften
Molekularformel |
C9H10BNO3 |
|---|---|
Molekulargewicht |
190.99 g/mol |
IUPAC-Name |
(1-methyl-2-oxo-3H-indol-5-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO3/c1-11-8-3-2-7(10(13)14)4-6(8)5-9(11)12/h2-4,13-14H,5H2,1H3 |
InChI-Schlüssel |
AIAZAPDHBMATGY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N(C(=O)C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-2-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutoxy]acetic acid](/img/structure/B13465142.png)
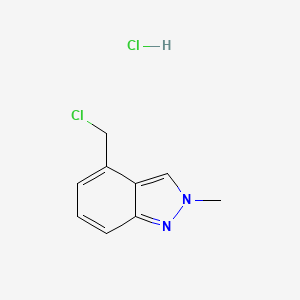

![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Tert-butyl 4-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13465159.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)
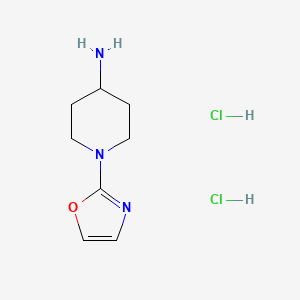
![1-Bromo-3-(chlorodifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B13465176.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)


